molecular formula C11H11NO3 B12900930 4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one CAS No. 77919-03-0

4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one

Cat. No.: B12900930
CAS No.: 77919-03-0
M. Wt: 205.21 g/mol
InChI Key: IABPZDIOZASNFP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family This compound is known for its unique structural features, which include a hydroxyphenyl group and a dimethyloxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one typically involves the condensation of 2-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process enhances its fluorescence properties, making it useful as a fluorescent probe. The compound interacts with molecular targets through hydrogen bonding and π-π interactions, which play a crucial role in its biological and photophysical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzimidazole

Uniqueness

Compared to similar compounds, 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one exhibits unique photophysical properties due to the presence of the dimethyloxazol ring. This structural feature enhances its stability and fluorescence efficiency, making it a valuable compound for various applications.

Properties

CAS No.

77919-03-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO3/c1-11(2)10(14)15-9(12-11)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3

InChI Key

IABPZDIOZASNFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2O)C

Origin of Product

United States

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